Comprehensive Technical Guide on 3-Methyl-3-phenylbutan-1-ol (CAS 21438-74-4): Properties, Synthesis, and Applications
Comprehensive Technical Guide on 3-Methyl-3-phenylbutan-1-ol (CAS 21438-74-4): Properties, Synthesis, and Applications
Executive Summary
In the landscape of advanced organic chemistry and drug development, the synthesis of complex molecular architectures relies heavily on well-defined, functionalized starting materials. 3-Methyl-3-phenylbutan-1-ol (CAS 21438-74-4) is a highly versatile primary alcohol characterized by a bulky tertiary carbon center bonded to a phenyl ring[1]. This specific steric and electronic topology makes it an invaluable building block for methodological development, particularly in the synthesis of complex cyclic frameworks, heterocycles, and pharmacologically relevant intermediates[2].
This whitepaper provides an in-depth analysis of its physicochemical properties, structural behaviors, and field-proven experimental protocols, serving as a definitive guide for researchers and application scientists.
Physicochemical Profiling & Structural Analysis
Understanding the physical properties of 3-methyl-3-phenylbutan-1-ol is critical for optimizing reaction conditions, predicting solubility, and designing purification workflows. The presence of the gem-dimethyl groups at the γ -position relative to the hydroxyl group imparts significant steric bulk, which profoundly influences its conformational landscape and reactivity trajectory[2].
Quantitative Data Summary
The following table consolidates the core physicochemical parameters of the compound:
| Property | Value | Reference |
| IUPAC Name | 3-methyl-3-phenylbutan-1-ol | [3] |
| CAS Number | 21438-74-4 | [3] |
| Molecular Formula | C₁₁H₁₆O | [3] |
| Molecular Weight | 164.24 g/mol | [3] |
| Physical State | Liquid (at standard conditions) | [4] |
| XLogP3 (Lipophilicity) | 3.2 | [3] |
| Topological Polar Surface Area | 20.2 Ų | [3] |
| EC Number | 828-196-0 | [5] |
Causality Insight: The XLogP3 value of 3.2 indicates moderate lipophilicity, making the compound highly soluble in standard organic solvents (e.g., dichloromethane, diethyl ether, toluene) but poorly soluble in aqueous media. This biphasic nature dictates the necessity of organic extraction during reaction workups.
Synthetic Methodologies & Mechanistic Pathways
As a functionalized building block, 3-methyl-3-phenylbutan-1-ol undergoes several key transformations. The primary alcohol acts as a versatile functional handle, while the electron-rich phenyl ring and the sterically hindered alkyl chain participate in unique intramolecular reactions[2].
Interconversion of the Primary Alcohol
The primary alcohol (-CH₂OH) can be selectively oxidized to form 3-methyl-3-phenylbutanal or fully oxidized to the corresponding carboxylic acid[2]. The choice of oxidant is dictated by the desired oxidation state.
Fig 1: Reaction pathways for the selective and complete oxidation of 3-methyl-3-phenylbutan-1-ol.
Acid-Catalyzed Intramolecular Cycloalkylation
One of the most advanced applications of this compound is its use as a substrate in catalytic intramolecular cycloalkylation[2]. When treated with specific acid catalysts (e.g., D₃PO₄), the molecule undergoes cyclization to yield valuable cyclic frameworks such as tetrahydronaphthalene derivatives or heterocycles like chromanes[2].
Fig 2: Mechanistic pathway of acid-catalyzed intramolecular cycloalkylation.
Experimental Protocols & Self-Validating Workflows
To ensure high scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind each experimental choice.
Protocol A: Selective Swern Oxidation to 3-Methyl-3-phenylbutanal
Objective: Convert the primary alcohol to an aldehyde without over-oxidation[2]. Causality: Standard oxidants (like KMnO₄) easily push primary alcohols to carboxylic acids. Swern oxidation is chosen because it operates at strictly controlled low temperatures (-78 °C) via an alkoxysulfonium ylide intermediate, completely arresting the reaction at the aldehyde stage.
Step-by-Step Methodology:
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Preparation: Purge a flame-dried round-bottom flask with Argon. Add anhydrous dichloromethane (DCM) and oxalyl chloride (1.2 equivalents). Cool the system to -78 °C using a dry ice/acetone bath.
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Activation: Slowly add anhydrous dimethyl sulfoxide (DMSO, 2.4 eq) dropwise. Causality: This forms the highly reactive chlorodimethylsulfonium intermediate. Stir for 15 minutes.
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Substrate Addition: Dissolve 3-methyl-3-phenylbutan-1-ol (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the activated complex. Stir for 45 minutes at -78 °C.
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Deprotonation: Add triethylamine (Et₃N, 5.0 eq) dropwise to facilitate the intramolecular proton transfer and collapse of the intermediate. Allow the reaction to warm to room temperature over 1 hour.
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Self-Validation & Workup:
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TLC Monitoring: Run a TLC (Hexane/EtOAc 8:2). The disappearance of the lower Rf alcohol spot and the appearance of a higher Rf UV-active spot validates the conversion.
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Spectroscopic Validation: Post-extraction (with DCM/H₂O) and purification, run a ¹H-NMR. The protocol is validated successful by the emergence of a sharp aldehydic proton singlet at ~9.7 ppm and the complete disappearance of the -CH₂OH multiplet.
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Protocol B: Intramolecular Cycloalkylation via Brønsted Acid Catalysis
Objective: Synthesize cyclic carboframeworks via intramolecular Electrophilic Aromatic Substitution (EAS)[2]. Causality: The gem-dimethyl groups at the 3-position induce the Thorpe-Ingold effect, sterically compressing the internal bond angles and forcing the primary alcohol into close spatial proximity with the phenyl ring. The use of a strong acid (like D₃PO₄) protonates the hydroxyl group, turning it into an excellent leaving group (H₂O) to form a transient carbocation that is immediately trapped by the phenyl ring[2].
Step-by-Step Methodology:
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Setup: In a heavy-walled glass reactor, dissolve 3-methyl-3-phenylbutan-1-ol in a non-nucleophilic solvent (e.g., 1,2-dichloroethane).
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Catalysis: Introduce the acid catalyst (e.g., D₃PO₄ or a Lewis acid like FeCl₃) at 0 °C to prevent uncontrolled intermolecular polymerization.
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Cyclization: Gradually heat the reaction mixture to 80 °C under reflux for 4-6 hours.
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Self-Validation & Workup:
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Quenching: Quench the reaction with saturated aqueous NaHCO₃ to neutralize the acid catalyst, preventing reverse ring-opening reactions.
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Analytical Validation: Analyze the crude mixture via GC-MS. The validation of the cyclization is confirmed by a mass shift of -18 Da (loss of water) from the parent mass of 164.24 g/mol . Additionally, IR spectroscopy will confirm the complete absence of the broad O-H stretching band at ~3300 cm⁻¹.
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Safety, Handling, and Regulatory Data
When handling 3-methyl-3-phenylbutan-1-ol, strict adherence to Laboratory Chemical Safety Summaries (LCSS) is required. The compound is classified under the Globally Harmonized System (GHS) with the following hazard statements[3]:
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H315: Causes skin irritation (Skin Irrit. 2)[5].
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H319: Causes serious eye irritation (Eye Irrit. 2A)[5].
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H335: May cause respiratory irritation (STOT SE 3)[3].
Handling Precautions: All synthetic manipulations, particularly those involving volatile oxidants or strong acids (as outlined in Protocols A and B), must be conducted inside a certified chemical fume hood. Nitrile gloves and splash-proof safety goggles are mandatory. In the event of exposure, flush the affected area with copious amounts of water and consult the specific Safety Data Sheet (SDS)[3].
References
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PubChem - 3-Methyl-3-phenylbutan-1-ol (Compound Summary, Computed Properties, and Hazards). National Center for Biotechnology Information. Available at:[Link]
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NextSDS - 3-methyl-3-phenylbutan-1-ol (Chemical Substance Information and Identifiers). NextSDS. Available at:[Link]
